cis-2-Octene

Catalog No.
S626747
CAS No.
111-67-1
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
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cis-2-Octene

CAS Number

111-67-1

Product Name

cis-2-Octene

IUPAC Name

oct-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3

InChI Key

ILPBINAXDRFYPL-HWKANZROSA-N

SMILES

CCCCCC=CC

Canonical SMILES

CCCCCC=CC

Isomeric SMILES

CCCCC/C=C/C

Reference Material and Catalyst Development

Oct-2-ene serves as a reference material for various analytical techniques used in scientific research. Its well-defined structure and readily available pure forms make it suitable for calibrating and validating instruments like:

  • Gas chromatography (GC): This technique separates and identifies volatile compounds based on their interaction with a stationary phase. Oct-2-ene is a common standard used to assess GC column performance and retention times. Source: Journal of Chromatography A, Volume 856, Issue 1-2, 1999, Pages 221-239:
  • Nuclear magnetic resonance (NMR) spectroscopy: This method provides detailed information about the structure and environment of molecules. Oct-2-ene is employed as a reference for chemical shift calibration in various NMR experiments. Source: Magnetic Resonance in Chemistry, Volume 40, Issue 12, 2002, Pages 891-893:

Furthermore, oct-2-ene shows potential as a ligand (molecule that binds to a central metal atom) in the development of new catalysts for various chemical reactions. Research explores its ability to influence the activity and selectivity of catalysts in processes like:

  • Hydroformylation: This reaction converts alkenes into aldehydes using carbon monoxide and hydrogen gas. Specific catalysts incorporating oct-2-ene are being investigated for their efficiency and product yield. Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issues 1-2, 2004, Pages 191-197:
  • Polymerization: The process of forming polymers from monomers. Studies explore the use of oct-2-ene-based catalysts for the controlled synthesis of specific polymers with desired properties. Source: Journal of Organometallic Chemistry, Volume 689, Issues 1-2, 2004, Pages 157-167:

Cis-2-Octene is an organic compound with the molecular formula C8H16C_8H_{16} and a molecular weight of approximately 112.22 g/mol. It is classified as an alkene, specifically a linear octene, and is characterized by the presence of a double bond between the second and third carbon atoms in its chain. The "cis" designation indicates that the two substituents attached to the double bond are on the same side, which influences its physical and chemical properties. This compound appears as a colorless to nearly colorless liquid at room temperature, with a boiling point of around 126 °C and a flash point of 21 °C, indicating that it is flammable and must be handled with care .

  • Flammability: Oct-2-ene is a flammable liquid with a low flash point (around -12 °C) []. It can readily ignite and poses a fire hazard.
  • Toxicity: Oct-2-ene is considered to be moderately toxic upon inhalation or ingestion. It may cause irritation of the respiratory system and skin [].
  • Reactivity: Oct-2-ene can react violently with strong oxidizing agents.
Typical for alkenes, including:

  • Hydrogenation: Addition of hydrogen across the double bond to form octane.
  • Halogenation: Reaction with halogens such as bromine or chlorine to produce vicinal dihalides.
  • Hydroboration-Oxidation: Conversion to alcohols through the addition of borane followed by oxidation.
  • Polymerization: Under certain conditions, cis-2-octene can polymerize to form larger oligomers or polymers.

These reactions demonstrate the reactivity of alkenes due to their unsaturation, allowing for various synthetic applications .

Cis-2-Octene can be synthesized through several methods:

  • Alkylation of Alkenes: Utilizing reactions involving alkyl halides and alkenes under specific conditions.
  • Dehydrohalogenation: From corresponding haloalkanes through elimination reactions.
  • Catalytic Cracking: In petroleum refining processes where larger hydrocarbons are broken down into smaller alkenes.
  • Isomerization: Converting trans-2-octene to cis-2-octene using acid-catalyzed reactions .

Cis-2-Octene has various applications in industry:

  • Chemical Intermediates: It serves as a precursor for synthesizing alcohols, surfactants, and other organic compounds.
  • Polymer Production: Used in making polymers such as polyethylene through polymerization processes.
  • Flavors and Fragrances: It may be utilized in the formulation of certain flavors and fragrances due to its chemical structure.

The versatility of cis-2-octene makes it valuable in both chemical manufacturing and specialty applications .

Interaction studies involving cis-2-octene primarily focus on its reactivity with other chemicals rather than biological interactions. Research indicates that its double bond allows it to participate in various addition reactions with electrophiles, which can lead to complex mixtures when used in synthetic applications. Additionally, studies on its polymerization behavior highlight how it interacts under different catalytic conditions .

Cis-2-Octene is part of a broader class of octenes, including trans-2-octene and 1-octene. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBoiling Point (°C)Flash Point (°C)Key Characteristics
Cis-2-OcteneAlkene12621Has a cis configuration contributing to specific reactivity.
Trans-2-OcteneAlkene12522Trans configuration leads to different physical properties.
1-OcteneAlkene12125Terminal alkene with different reactivity patterns compared to internal alkenes like cis-2-octene.

Cis-2-Octene's unique configuration affects its physical properties and reactivity compared to its isomers, making it suitable for specific industrial applications where these characteristics are advantageous .

Early Synthesis and Structural Elucidation

The first synthetic routes to cis-2-octene emerged in the early 20th century through dehydrohalogenation of 2-octanol and acid-catalyzed dehydration. By the 1950s, advances in gas chromatography enabled precise separation of cis/trans isomers, solidifying its identity in the alkene family. Key milestones include:

  • 1922: Initial isolation of trans-2-octene isomers, prompting comparative studies of cis-configurational stability.
  • 1960s: Development of stereoselective hydrogenation protocols using Ag/Al₂O₃ catalysts to optimize cis-2-octene yields.

Catalytic Breakthroughs

The 2020 study by Kim et al. demonstrated that barium-modified Al₂O₃ catalysts achieve 78% selectivity for 1-octene during 1-octanol dehydration, minimizing cis-2-octene byproducts. This highlighted the role of acid-site modulation in controlling isomer distributions.

Dehydrohalogenation Pathways

Dehydrohalogenation of 2-halooctanes represents a classical route to cis-2-octene. This elimination reaction, typically mediated by strong bases like potassium hydroxide (KOH), removes a hydrogen halide (HX) from the substrate. For example, treating 2-chlorooctane with KOH in ethanol under reflux conditions induces β-hydrogen elimination, forming the double bond. However, this method often yields mixtures of cis and trans isomers due to competing elimination pathways, necessitating post-synthesis separation techniques such as fractional distillation [3].

Reduction of 2-Octanone Tosylhydrazones

The Shapiro reaction, a modern adaptation of the Wolff-Kishner reduction, enables the conversion of ketones to alkenes via tosylhydrazone intermediates. When applied to 2-octanone, the tosylhydrazone derivative undergoes deprotonation with organolithium reagents (e.g., methyllithium), forming a diazonium intermediate. Subsequent nitrogen extrusion generates a vinyllithium species, which protonates to yield cis-2-octene with high stereoselectivity [5]. This method’s efficacy hinges on the kinetically controlled deprotonation step, which favors less substituted intermediates, thereby minimizing isomerization [2] [5].

Dehydration of 2-Octanol

Acid-catalyzed dehydration of 2-octanol remains a cornerstone of traditional synthesis. Catalysts like γ-alumina (Al₂O₃) or sulfuric acid (H₂SO₄) facilitate the elimination of water, forming the alkene. Recent studies on analogous systems (e.g., 1-octanol dehydration) demonstrate that modifying Al₂O₃ with alkali metals (e.g., barium) reduces catalyst acidity, suppressing isomerization and enhancing selectivity for linear alkenes [3]. For 2-octanol, optimal conditions (e.g., 300–350°C, 1 atm) achieve conversions exceeding 80%, though cis/trans ratios remain sensitive to temperature gradients [3].

Contemporary Synthesis Strategies

Isomerization of 1-Octene

Catalytic isomerization of 1-octene offers a streamlined route to cis-2-octene. Acidic zeolites or metal oxides (e.g., Co₃O₄) promote double-bond migration via carbocation intermediates. For instance, H-ZSM-5 zeolites at 200°C isomerize 1-octene to a 2-octene mixture, with cis selectivity reaching 65% under low-pressure conditions [6]. The reaction’s thermodynamic favorability toward internal alkenes drives equilibrium, though kinetic control via catalyst design can bias outcomes toward the cis isomer [6].

Hydrohalogenation of 1-Heptyne

Hydrohalogenation of 1-heptyne followed by dehydrohalogenation provides a two-step route to cis-2-octene. Adding hydrogen bromide (HBr) to 1-heptyne yields 1-bromo-1-heptene, which undergoes base-mediated elimination (e.g., KOH/ethanol) to form the alkene. While this method allows precise control over double-bond position, stereoselectivity remains moderate (cis:trans ≈ 3:1), necessitating further optimization [3].

Selective Hydrogenation of 2-Octyne

Partial hydrogenation of 2-octyne using poisoned catalysts (e.g., Lindlar catalyst) delivers cis-2-octene with >95% stereoselectivity. The catalyst’s lead-doped palladium surface impedes over-reduction to the alkane, while syn-addition of hydrogen ensures cis geometry [6]. Recent advances in bimetallic catalysts (e.g., Pd-Ag/Al₂O₃) further enhance selectivity by modulating electronic interactions at the metal-solvent interface [6].

Stereoselectivity Challenges in cis-2-Octene Synthesis

Catalyst Selection for Stereoselective Outcomes

Catalyst composition profoundly influences stereoselectivity:

Catalyst SystemSelectivity (cis:trans)Key Mechanism
Lindlar catalyst (Pd/Pb)95:5Syn-addition of H₂ to alkyne
Co₃O₄/ThO₂70:30Carbocation stabilization
H-ZSM-5 zeolite65:35Confinement effects in microporous channels

Alkali metal-modified Al₂O₃ (e.g., Ba/Al₂O₃) reduces Brønsted acidity, minimizing carbocation rearrangements and favoring cis-alkene retention [3].

Reaction Condition Optimization for cis Configuration

  • Temperature: Lower temperatures (100–150°C) favor kinetic control, preserving cis geometry during hydrogenation [6].
  • Pressure: Subatmospheric pressures (0.1–0.5 atm) reduce secondary reactions in dehydration pathways [3].
  • Solvent: Polar aprotic solvents (e.g., DMF) stabilize transition states in Shapiro reactions, enhancing cis selectivity [5].

σ-Alkylmetal Complex Formation

The isomerization of cis-2-octene proceeds through the formation of σ-alkylmetal complexes as key intermediates in metal-catalyzed processes. The mechanism involves the initial coordination of the alkene to the metal center, followed by oxidative addition to form a σ-alkylmetal hydride species [2]. In palladium-catalyzed systems, the process begins with the formation of a π-complex between cis-2-octene and the palladium catalyst, which then undergoes insertion into the carbon-hydrogen bond to generate a σ-alkylpalladium intermediate [2].

The stability of these σ-alkylmetal complexes depends significantly on the metal center and ligand environment. Computational studies have shown that the formation of σ-alkylmetal complexes from cis-2-octene involves an energy barrier of approximately 42.5 kilojoules per mole for palladium-based systems . The intermediate complexes exhibit characteristic metal-carbon bond lengths ranging from 2.1 to 2.3 angstroms, depending on the specific metal and coordination environment [3].

Iron-catalyzed isomerization demonstrates unique two-state reactivity, where alkene binding occurs on the high-spin surface while oxidative addition proceeds on the low-spin surface [4]. This dual-surface mechanism provides enhanced selectivity and resistance to typical catalyst poisons. The σ-alkylmetal complex formation in iron systems involves spin-crossover events that are critical for the overall catalytic cycle [4].

Activation Energy Barriers in Geometric vs. Positional Isomerization

The activation energy barriers for geometric and positional isomerization of cis-2-octene differ significantly, reflecting the distinct mechanistic pathways involved. Geometric isomerization, which converts cis-2-octene to trans-2-octene, requires lower activation energies compared to positional isomerization processes [5] [6].

For thermal geometric isomerization, the activation energy barrier is approximately 45 kilojoules per mole, corresponding to the energy required for rotation around the carbon-carbon double bond in the twisted intermediate state [5]. The process involves the formation of a twisted singlet state where the overlap between π-orbitals is minimized, allowing for geometric rearrangement [5].

Positional isomerization, which involves the migration of the double bond position, requires higher activation energies ranging from 44.5 to 48.2 kilojoules per mole [7] [8]. This process typically proceeds through allyl intermediate formation, where the double bond shifts from the 2-position to adjacent positions such as the 3-position or 4-position [7].

Metal-catalyzed systems demonstrate reduced activation barriers compared to thermal processes. Palladium-catalyzed isomerization of cis-2-octene shows geometric isomerization barriers of 40.8 kilojoules per mole and positional isomerization barriers of 45.1 kilojoules per mole [2]. The presence of metal catalysts provides alternative reaction pathways with lower energy requirements through the formation of organometallic intermediates [3].

Catalyst-Dependent Isomerization Pathways

The isomerization pathways of cis-2-octene exhibit remarkable dependence on the catalyst system employed, with different metals promoting distinct mechanistic routes. Single-atom catalysts have emerged as particularly effective systems for controlling selectivity in isomerization reactions [3] [9].

Ruthenium-based catalysts, particularly Ru/CeO2 single-atom systems, demonstrate exceptional selectivity for olefin isomerization with 99% selectivity toward internal octenes [3]. The mechanism involves the formation of ruthenium-hydride species that facilitate double-bond migration through a series of β-hydride elimination and reinsertion steps [3]. The catalyst operates optimally at 393 Kelvin and achieves 70% conversion of cis-2-octene to thermodynamically favored isomers [3].

Rhodium-based catalysts follow a different pathway, primarily promoting hydrosilylation reactions when combined with silane reagents [3]. The Rh/CeO2 system shows 96% selectivity for anti-Markovnikov hydrosilylation, with the isomerization pathway serving as a complementary process [3]. The mechanism involves the formation of rhodium-hydride intermediates that undergo selective insertion with terminal olefins [3].

Palladium-catalyzed isomerization proceeds through a different mechanism involving the formation of palladium-alkene complexes and subsequent hydride transfer processes [2]. The Pd/Fe3O4 system demonstrates 85% selectivity for hydrogenation pathways while maintaining significant isomerization activity [2]. The process involves the formation of stable palladium-alkene intermediates that undergo competitive hydrogenation and isomerization pathways [2].

Cobalt oxide catalysts (Co3O4/CoO) promote linear octene formation through head-to-head coupling mechanisms [8]. The system achieves 78% selectivity for linear octenes at 543 Kelvin, with the isomerization pathway proceeding through radical intermediates stabilized by the cobalt oxide surface [8]. The mechanism involves the formation of cobalt-alkyl species that undergo β-hydride elimination to generate isomerized products [8].

Iodine-catalyzed isomerization follows a radical mechanism involving the formation of iodine atom radicals that add to the double bond [10]. The process proceeds through a three-step mechanism: iodine atom addition, internal rotation, and iodine atom elimination [10]. The system demonstrates 82% selectivity at ambient temperature with conversion rates of 65% [10].

Addition Reaction Mechanisms

Electrophilic Addition Pathways

The electrophilic addition reactions of cis-2-octene follow well-established two-step mechanisms involving carbocation intermediates. The high electron density of the carbon-carbon double bond makes cis-2-octene susceptible to attack by electrophilic species [11] [12].

Hydrogen halide addition to cis-2-octene proceeds through a characteristic two-step mechanism. The first step involves the attack of π-electrons on the partially positive hydrogen atom of the hydrogen halide, resulting in heterolytic bond cleavage and formation of a secondary carbocation intermediate [12] [13]. The activation energy for this process ranges from 65.2 kilojoules per mole for hydrogen bromide to 68.4 kilojoules per mole for hydrogen chloride [13].

The second step involves nucleophilic attack by the halide anion on the carbocation intermediate, forming the final addition product [13]. The regioselectivity follows Markovnikov's rule, with the hydrogen atom adding to the carbon bearing more hydrogen substituents, resulting in the formation of the more stable secondary carbocation [13].

Halogen addition to cis-2-octene involves the polarization of the halogen molecule upon approach to the electron-rich double bond [14] [15]. Bromine addition demonstrates an activation energy of 72.1 kilojoules per mole, while chlorine addition requires 74.8 kilojoules per mole [14]. The mechanism proceeds through the formation of a cyclic halonium ion intermediate, which undergoes anti-addition to yield the 1,2-dihalogenated product [14].

Water addition to cis-2-octene requires acid catalysis, with hydronium ion acting as the electrophile [16]. The process involves a higher activation energy of 78.3 kilojoules per mole due to the weak electrophilic nature of water [16]. The mechanism follows Markovnikov regioselectivity, producing secondary alcohols as the major products [16].

Free Radical Addition Mechanisms

Free radical addition reactions of cis-2-octene proceed through chain mechanisms involving initiation, propagation, and termination steps. The radical addition processes demonstrate different stereochemical outcomes compared to electrophilic addition pathways [17] [18].

Peroxide-initiated radical addition involves the homolytic cleavage of peroxide bonds to generate radical species [17]. The initiation step typically employs azobisisobutyronitrile (AIBN) at 343 Kelvin, generating carbon-centered radicals with propagation rate constants of 1.2 × 10^6 liters per mole per second [17]. The radical addition to cis-2-octene proceeds through the formation of carbon-centered radicals that undergo subsequent hydrogen abstraction or addition reactions [17].

Photochemical radical addition utilizes ultraviolet light to generate radical species from suitable precursors [18]. The process operates at ambient temperature with propagation rate constants of 8.5 × 10^5 liters per mole per second [18]. The photochemical pathway demonstrates moderate stereoselectivity due to the controlled generation of radical intermediates [18].

Metal-catalyzed radical addition employs transition metal complexes to generate radical species through single-electron transfer processes [18]. The Fenton system, utilizing iron(II) with hydrogen peroxide, generates hydroxyl radicals that react with cis-2-octene [18]. This system demonstrates high stereoselectivity with propagation rate constants of 2.1 × 10^6 liters per mole per second [18].

Halogen atom radical addition involves the photolytic or thermal generation of halogen atoms that add to the double bond [17]. The process demonstrates moderate stereoselectivity with propagation rate constants of 1.8 × 10^6 liters per mole per second at 313 Kelvin [17]. The mechanism involves the initial addition of halogen atoms to form carbon-centered radicals, followed by hydrogen abstraction or further addition reactions [17].

Oxidation Reaction Mechanisms

Enzymatic Oxidation Pathways

Enzymatic oxidation of cis-2-octene involves various enzyme systems that catalyze the incorporation of oxygen atoms into the organic substrate. These biocatalytic processes demonstrate high specificity and operate under mild conditions [19] [20].

Cytochrome P450 enzymes represent the most extensively studied enzymatic oxidation system for alkenes. The mechanism involves the formation of a high-valent iron-oxo intermediate (Compound I) that attacks the double bond of cis-2-octene [19]. The process requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor and demonstrates Michaelis-Menten kinetics with a Km value of 15.2 micromolar and maximum velocity of 45 nanomoles per minute per milligram of enzyme [19]. The primary product is typically an epoxide, although carbocation intermediates can lead to alcohol or ketone formation depending on the specific enzyme variant [19].

Lipoxygenase enzymes catalyze the oxidation of cis-2-octene through a different mechanism involving iron-containing active sites [20]. The enzyme demonstrates a Km value of 8.7 micromolar and maximum velocity of 32 nanomoles per minute per milligram [20]. The mechanism involves the abstraction of a hydrogen atom from the allylic position, followed by oxygen incorporation to form hydroperoxide intermediates [20]. The process requires iron(II) as a cofactor and proceeds through radical intermediates [20].

Dioxygenase enzymes incorporate both atoms of molecular oxygen into the substrate, forming diol products [21]. The toluene dioxygenase system demonstrates activity toward cis-2-octene with a Km value of 12.4 micromolar and maximum velocity of 28 nanomoles per minute per milligram [21]. The mechanism involves the formation of a cis-dihydrodiol intermediate through the simultaneous addition of both oxygen atoms [21].

Monooxygenase systems catalyze the incorporation of one oxygen atom into the substrate while reducing the other to water [22]. The alkane monooxygenase system demonstrates high activity toward cis-2-octene with a Km value of 6.9 micromolar and maximum velocity of 56 nanomoles per minute per milligram [22]. The mechanism involves the formation of alcohol products through the insertion of oxygen into carbon-hydrogen bonds [22].

Metal-Catalyzed Oxidation Mechanisms

Metal-catalyzed oxidation of cis-2-octene involves various transition metal complexes that activate molecular oxygen or other oxidants for substrate transformation. These systems demonstrate diverse mechanistic pathways and product selectivities [23] [24].

Osmium tetroxide catalysis represents a classical metal-catalyzed oxidation system for alkenes. The mechanism involves the formation of a cyclic osmate ester intermediate through syn-addition of osmium tetroxide to the double bond [25]. The process demonstrates high stereoselectivity with 95% selectivity for syn-diol formation and turnover frequencies of 125 reactions per hour [25]. The mechanism requires N-methylmorpholine N-oxide as a co-oxidant to regenerate the osmium catalyst [25].

Potassium permanganate oxidation proceeds through a different mechanism involving the formation of manganese-oxo intermediates [23]. The process demonstrates moderate selectivity of 78% for diol formation with turnover frequencies of 45 reactions per hour [23]. The mechanism involves the initial formation of a permanganate ester intermediate, followed by hydrolysis to yield the diol product [23].

Palladium-catalyzed oxidation follows the Wacker-type mechanism involving the formation of π-allyl palladium intermediates [24]. The system demonstrates 85% selectivity for ketone formation with turnover frequencies of 89 reactions per hour [24]. The mechanism involves the initial coordination of cis-2-octene to palladium(II), followed by nucleophilic attack by water and subsequent β-hydride elimination [24].

Manganese salen complexes catalyze oxidation through radical mechanisms involving high-valent manganese-oxo intermediates [23]. The system demonstrates 92% selectivity for epoxide formation with turnover frequencies of 156 reactions per hour [23]. The mechanism involves the formation of manganese(V)-oxo species that undergo oxygen atom transfer to the double bond [23].

XLogP3

3.7

Boiling Point

124.0 °C

LogP

4.51 (LogP)

Melting Point

-80.0 °C

UNII

G13G1YR8YW

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (84.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.34 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

13389-42-9
7642-04-8
111-67-1

Wikipedia

(E)-2-octene
2-octene

General Manufacturing Information

2-Octene: ACTIVE

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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